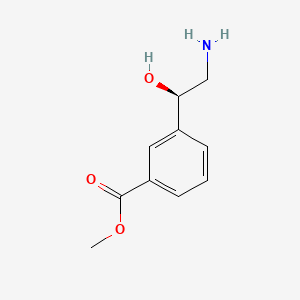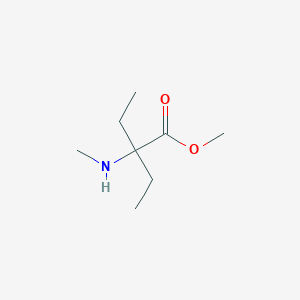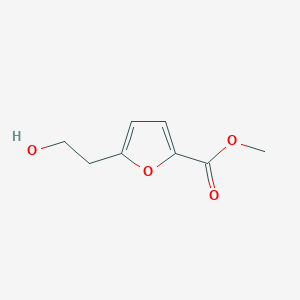
Methyl 5-(2-hydroxyethyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-hydroxyethyl)furan-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl ester group at the 2-position and a hydroxyethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-hydroxyethyl)furan-2-carboxylate can be achieved through several methods. One common approach involves the reaction of furan-2-carboxylic acid with ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, resulting in the formation of the desired compound .
Another method involves the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. This method provides a direct and simple strategy for the synthesis of polysubstituted furans, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2-hydroxyethyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 5-(2-carboxyethyl)furan-2-carboxylate.
Reduction: Formation of 5-(2-hydroxyethyl)furan-2-methanol.
Substitution: Formation of various substituted furans depending on the electrophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of methyl 5-(2-hydroxyethyl)furan-2-carboxylate involves its interaction with cellular components. In antibacterial applications, it disrupts the cell wall and membrane of bacteria, leading to cell lysis . In cancer cells, it exhibits selective cytotoxicity, possibly through the induction of apoptosis or inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Methyl 5-(2-hydroxyethyl)furan-2-carboxylate can be compared with other similar compounds such as:
Methyl 2-furoate:
Methyl 5-(4-aminophenyl)furan-2-carboxylate: This compound has applications in the synthesis of pharmaceuticals.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Known for its antimycobacterial activity.
The uniqueness of this compound lies in its combination of a hydroxyethyl group and a furan ring, which imparts specific chemical and biological properties.
Propriétés
Formule moléculaire |
C8H10O4 |
|---|---|
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
methyl 5-(2-hydroxyethyl)furan-2-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-11-8(10)7-3-2-6(12-7)4-5-9/h2-3,9H,4-5H2,1H3 |
Clé InChI |
OYPAHINCDCZGDY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(O1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


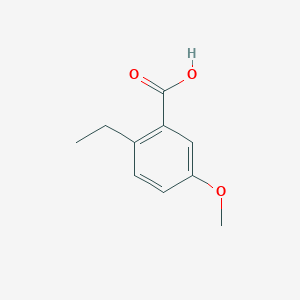
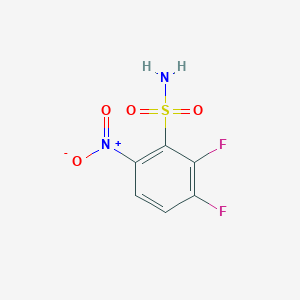

![[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride](/img/structure/B13625327.png)



![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)

